tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate
Description
Structure and Properties
tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate (CAS: 1015460-59-9) is a heterocyclic organic compound with the molecular formula C₁₁H₇BrN₂ and a molecular weight of 247.09 g/mol. It features a pyridoindole core substituted with a bromine atom at position 7 and a tert-butyl carboxylate group at position 5 (Figure 1). This brominated derivative is a yellow-brown solid with a predicted boiling point of 443.6±25.0 °C and a density of 1.699±0.06 g/cm³ .
Synthesis
The compound is synthesized via a Suzuki coupling reaction between 3-bromo-4-nitropyridine and 4-bromophenylboronic acid, followed by a ring-closure step using triethyl phosphite under nitrogen protection. The final product is isolated via column chromatography, yielding 71% .
Applications
It serves primarily as a pharmaceutical intermediate, enabling further functionalization for drug discovery. Its bromine atom acts as a reactive site for cross-coupling reactions, while the tert-butyl carboxylate group enhances solubility and stability during synthesis .
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
tert-butyl 7-bromopyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)21-15(20)19-13-6-7-18-9-12(13)11-5-4-10(17)8-14(11)19/h4-9H,1-3H3 |
InChI Key |
QWPLEZQMDWYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 7-bromo-5H-pyrido[4,3-b]indole Core
The core pyrido[4,3-b]indole structure bearing a bromine atom at position 7 is typically prepared via a two-step process:
Suzuki Coupling Reaction : Starting from (4-bromophenyl)boronic acid and 3-bromo-4-nitropyridine, a Suzuki cross-coupling catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is performed in a mixture of 1,4-dioxane and water with sodium carbonate as the base. This yields 3-(4-bromophenyl)-4-nitropyridine intermediate in approximately 72% yield.
Cyclization via Triethyl Phosphite : The nitro-substituted intermediate undergoes cyclization upon treatment with triethyl phosphite (4-8 equivalents) at 110 °C for about 3 hours. This step forms the 7-bromo-5H-pyrido[4,3-b]indole core with a reported yield of around 70%, significantly improved from earlier literature yields (~40%) by careful temperature and time control.
Installation of tert-butyl Ester Group
The tert-butyl ester group is introduced by protecting the carboxylate functionality using di-tert-butyl dicarbonate ((Boc)2O) in the presence of the catalyst 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane. This reaction proceeds smoothly with yields reported as high as 85-86% when applied to the amine-containing intermediates.
Cross-Coupling to Introduce Substituents on Pyridine Ring
The core intermediate bearing the bromine and pyridoindole scaffold is further functionalized by Suzuki or Stille cross-coupling reactions to introduce substituents on the pyridine ring, such as nitro or fluoro groups, which are important for subsequent transformations or radiolabeling.
Suzuki Coupling with Boronic Acid Esters : Reaction with 2-nitro-5-pyridineboronic acid pinacol ester yields the nitro-substituted derivative (T807P) but with low yields (7-16%) due to the electron-deficient nature of the boronic ester and steric/electronic effects from the nitro and pyridine nitrogen substituents.
Stille Coupling with Organostannanes : A more reactive alternative uses 2-nitro-5-(trimethylstannyl)pyridine in a Stille cross-coupling catalyzed by Pd(PPh3)4, improving yields to approximately 26%. The organostannane is prepared by halogen-tin exchange from 5-bromo-2-nitropyridine with hexamethylditin in refluxing dioxane.
Alternate Synthetic Route via Boc-Protected Intermediate
To improve yields and reduce by-products, an alternate route involves:
Protection of the amino group in the pyridoindole intermediate with tert-butyl carbamate (Boc) to form a Boc-protected intermediate (yield ~86%).
Subsequent Suzuki or Stille coupling reactions on this Boc-protected intermediate yield the desired nitro-substituted and tert-butyl ester-containing compounds with improved yields (10-32%), depending on reaction time and conditions.
This method also helps stabilize the tert-butyl protecting group during high-temperature reactions, minimizing deprotection side reactions.
Summary of Key Reaction Conditions and Yields
| Step | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki coupling (4-bromophenylboronic acid + 3-bromo-4-nitropyridine) | Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, reflux | 72 | Formation of nitro-substituted biphenyl intermediate |
| Cyclization | Triethyl phosphite (4-8 eq.), 110 °C, 3 h | 70 | Formation of 7-bromo-5H-pyrido[4,3-b]indole core |
| Boc protection | (Boc)2O, DMAP, CH2Cl2 | 85-86 | Protection of amino group |
| Suzuki coupling (Boc intermediate + 2-nitro-5-pyridineboronic acid ester) | Pd(PPh3)4, Cs2CO3, 1,4-dioxane, reflux | 10-16 | Low yield due to boronic ester reactivity |
| Stille coupling (Boc intermediate + 2-nitro-5-(trimethylstannyl)pyridine) | Pd(PPh3)4, 1,4-dioxane, reflux | 26 | Improved yield with organostannane reagent |
Research Findings and Optimization Notes
Yield Improvements : Careful control of reaction temperature and time during the cyclization step significantly improved yields from 40% to 70%.
Reactivity Challenges : The electron-withdrawing nitro group and pyridinyl nitrogen reduce the reactivity of boronic acid esters, leading to low yields in Suzuki coupling; organostannane reagents in Stille coupling offer better reactivity.
Protecting Group Strategy : Boc protection of the amino group in the pyridoindole core minimizes by-products and improves cross-coupling yields.
Thermal Stability : The tert-butyl carbamate protecting group is sensitive to prolonged heating and basic conditions, requiring careful optimization of reaction times to prevent premature deprotection.
Automated Synthesis Applications : These synthetic routes and intermediates serve as precursors for radiolabeled PET tracers, where automated radiosynthesis modules have been developed for efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted pyridoindoles, oxidized derivatives, and hydrolyzed carboxylic acids .
Scientific Research Applications
Pharmaceutical Research
- Bromodomain Inhibitors Some pyrido[3,2-b]indole compounds have anticancer properties . These compounds can be used to treat various types of cancers, including lung, breast, and colon carcinomas . They function as inhibitors of bromodomain-containing proteins and can be used to modulate related disorders .
Synthesis of Tau Imaging Agents
- **Precursor for 18F]T807, a PET tau tracer used for imaging tau protein in the brain .
- Radiosynthesis: The compound serves as a precursor in the radiosynthesis of 18F]T807, improving the reliability and production capacity of clinical $$18F]T807 imaging doses .
- Solubility: Tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is soluble in DMSO, which eliminates the need for sonication or heating to dissolve the compound, unlike previous methods that used 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole .
- Yield : The process that uses this compound results in clinically useful yields .
- Advantageous Properties: The use of this compound, or a compound of formula Ia, has advantages for the reliability and production capacity in clinical radiosynthesis of $$18 F]T807 imaging doses . More batches can be produced due to improved capacity and reliability, which can positively impact the ability to image tau in patients .
Other Applications
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also interact with DNA, causing disruptions in the replication process.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is compared to structurally related derivatives (Table 1).
Table 1. Structural and Functional Comparison of Pyridoindole Derivatives
Key Differences and Implications
Substituent Effects: The 3-fluorobenzyl group in the dihydro derivative (C₂₃H₂₄BrFN₂O₂) introduces fluorine, which increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drug candidates .
Synthetic Yields :
- The target compound’s synthesis achieves 71% yield after column chromatography , comparable to the dihydro derivative’s 84% yield in . Lower yields (e.g., 40% in ) are observed in multi-step syntheses requiring microwave-assisted reactions.
Applications :
- While the target compound is a versatile intermediate, the fluorobenzyl derivative may act as a protease inhibitor precursor due to its bulky substituent .
- The hexahydro derivative’s saturation aligns with trends in drug design to improve bioavailability and reduce off-target interactions .
Physicochemical Properties
- Solubility : The tert-butyl group in the target compound enhances organic solvent solubility compared to the parent 7-bromo-5H-pyrido[4,3-b]indole .
- Reactivity : Bromine at C7 allows for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), whereas fluorine in the dihydro derivative directs electrophilic substitution to specific positions .
Research Findings and Trends
- Mutagenicity Mitigation: Bromination and tert-butyl esterification may reduce the carcinogenic risks associated with heterocyclic amines, as seen in and , where unmodified heterocycles exhibit DNA adduct formation .
- Synthetic Optimization : Microwave-assisted reactions () and hydrogenation steps () reflect advancements in achieving complex scaffolds with higher purity .
Biological Activity
tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on various studies.
- Molecular Formula : C₁₁H₇BrN₂O₂
- Molecular Weight : 247.09 g/mol
- CAS Number : 1015460-59-9
- InChI Key : JYFKMOCKASWCPZ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Antitumor Activity
-
Mechanism of Action :
- The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It primarily acts through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- In vitro studies have shown that it can significantly reduce the viability of tumor cells, indicating a strong potential for development as an anticancer therapeutic.
-
Case Studies :
- In a study involving human colorectal carcinoma cell lines (SW620), this compound demonstrated significant antiproliferative effects with IC₅₀ values in the low micromolar range, comparable to other known CDK inhibitors .
- Another investigation reported its effectiveness against P388 murine leukemia cells, showcasing its broad-spectrum antitumor activity .
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the 7-position appears to enhance the biological activity of the compound. Variants with different substituents at this position have been studied, revealing that brominated derivatives typically exhibit stronger inhibitory effects against CDKs and improved cytotoxicity in cancer models .
| Compound | Structure | IC₅₀ (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 1.2 | Antitumor |
| Meridianin E | Structure | 0.8 | CDK Inhibitor |
| Variolin B | Structure | 0.5 | Antitumor |
Pharmacological Profile
The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and favorable bioavailability, making it a suitable candidate for oral administration in therapeutic settings .
Q & A
Q. What are the recommended synthetic strategies for introducing the bromine atom at the 7-position of the pyrido[4,3-b]indole scaffold?
The bromination of the pyridoindole core typically employs electrophilic aromatic substitution (EAS) under controlled conditions. For example, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) has been used to selectively brominate the 7-position of 5H-pyrido[4,3-b]indole derivatives, as demonstrated in the synthesis of structurally related compounds . Key parameters include reaction temperature (ambient to 80°C), solvent polarity, and stoichiometric control of NBS to avoid over-bromination.
Q. How can the tert-butyl carboxylate group influence the reactivity of the pyridoindole system?
The tert-butyl carboxylate acts as a protecting group for the indole nitrogen, preventing undesired side reactions (e.g., oxidation or alkylation) during functionalization of the brominated position. Its steric bulk also modulates electronic effects, potentially directing electrophilic attacks to specific positions on the heterocyclic ring .
Q. What analytical methods are critical for confirming the structure of this compound?
- NMR spectroscopy : and NMR are essential for verifying the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ) and bromine’s deshielding effects on adjacent protons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns consistent with bromine (1:1 ratio for /) .
- X-ray crystallography : Resolves regioselectivity of bromination and spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers address contradictions in bromination regioselectivity observed in related pyridoindole derivatives?
Contradictions often arise from competing electronic and steric effects. For example, in 5H-pyrido[4,3-b]indole , bromination at the 7-position is favored due to:
Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions involving the 7-bromo substituent?
Q. How does the bromine atom impact the compound’s potential as a kinase inhibitor precursor?
The bromine serves as a versatile handle for late-stage diversification. For instance:
- Cross-coupling with heteroaryl boronic acids introduces pharmacophores targeting ATP-binding pockets.
- Substitution with amines or thiols enables access to irreversible inhibitors.
Comparative studies with non-brominated analogs show enhanced binding affinity (IC values) when bromine is replaced with electron-withdrawing groups (e.g., CF) .
Safety and Handling
Q. What precautions are necessary given limited toxicity data for this compound?
Q. How should researchers mitigate risks during scale-up synthesis?
- Conduct small-scale reaction calorimetry to assess exothermicity.
- Avoid aqueous workups if intermediates are moisture-sensitive.
- Use inert atmospheres (argon/nitrogen) to prevent decomposition .
Data Gaps and Future Directions
Q. What computational tools can predict the environmental impact of this compound?
- ECOSAR : Estimates aquatic toxicity based on QSAR models.
- EPI Suite : Predicts biodegradation and bioaccumulation potential.
Current data gaps in persistence and bioaccumulation (Section 12 of SDS) necessitate experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
